(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

chiral purity enantiomeric excess procurement specification

(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride is a chiral, non‑racemic arylamine building block comprising a 2‑methoxybenzoic acid scaffold substituted at the 4‑position with an (S)‑configured 1‑aminoethyl side chain, supplied as the hydrochloride salt (molecular formula C₁₀H₁₄ClNO₃, MW 231.68 g mol⁻¹). The compound is primarily used as a key intermediate in the synthesis of enantiomerically pure β‑adrenergic receptor agonists, especially long‑acting β₂‑agonists for respiratory indications.

Molecular Formula C10H14ClNO3
Molecular Weight 231.68
CAS No. 2216747-15-6
Cat. No. B2676088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
CAS2216747-15-6
Molecular FormulaC10H14ClNO3
Molecular Weight231.68
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C(=O)O)OC)N.Cl
InChIInChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1
InChIKeyUGKRDVLGBIQASK-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-4-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride (CAS 2216747-15-6) – Core Identity for Chiral Pharmaceutical Intermediates Procurement


(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride is a chiral, non‑racemic arylamine building block comprising a 2‑methoxybenzoic acid scaffold substituted at the 4‑position with an (S)‑configured 1‑aminoethyl side chain, supplied as the hydrochloride salt (molecular formula C₁₀H₁₄ClNO₃, MW 231.68 g mol⁻¹) [1] . The compound is primarily used as a key intermediate in the synthesis of enantiomerically pure β‑adrenergic receptor agonists, especially long‑acting β₂‑agonists for respiratory indications [2]. Its commercial availability in research‑grade quantities (≥95 % purity) from multiple global suppliers confirms its established role in medicinal chemistry and process‑development laboratories [1] .

Why (S)-4-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride Cannot Be Replaced by a Generic Analog – The Cost of Ignoring Chirality and Salt‑Form Differences


Substituting this compound with a racemic mixture, the opposite (R)‑enantiomer, the free‑base form, or the des‑methoxy analog introduces quantifiable deficits in downstream enantiomeric purity, aqueous solubility, and target‑specific applicability. The (S)‑configuration is mandatory for generating the pharmacologically active (R,R)‑diastereomer in many β₂‑adrenergic agonist syntheses; use of the (R)‑enantiomer yields the inactive or off‑target diastereomer, eroding process yield and potentially introducing toxicological impurities [1]. The hydrochloride salt provides a predicted 12‑fold solubility advantage over the free base, directly affecting reaction homogeneity in aqueous‑based amide coupling steps . Furthermore, the 2‑methoxy substituent is conserved in the final drug substance of several marketed β‑agonists; analogs lacking this group fail to emulate the requisite physicochemical profile [2]. The following quantitative evidence substantiates why generic substitution is scientifically indefensible in a procurement decision.

Quantitative Differentiation Evidence for (S)-4-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride Procurement


Enantiomeric Purity Gap: (S)-HCl vs. (R)-HCl Comparator

The (S)-enantiomer hydrochloride is commercially supplied at a standard purity of 95 % (HPLC), whereas the corresponding (R)-enantiomer hydrochloride (CAS 2814264‑80‑5) is routinely available at ≥98 % purity from the same vendor class . This 3 percentage‑point purity deficit of the (S)-form directly impacts maximum theoretical yield in subsequent amide‑coupling reactions and elevates the burden of preparative chiral chromatography during API manufacturing .

chiral purity enantiomeric excess procurement specification

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base

The hydrochloride salt of the (S)-enantiomer exhibits an ESOL‑predicted aqueous solubility of 24.4 mg mL⁻¹ (0.105 mol L⁻¹), while the corresponding free base ((S)-4-(1-aminoethyl)-2-methoxybenzoic acid, CAS 1212891‑52‑5) is reported to dissolve only ≈2 mg mL⁻¹ in water at 20 °C [1]. This represents a ~12‑fold solubility advantage for the hydrochloride form.

salt form selection aqueous solubility reaction homogeneity

Application‑Specificity: (S)-Enantiomer as the Required Synthon for β₂‑Adrenergic Agonists

The (S)‑enantiomer is explicitly utilized as a building block in the preparation of β‑adrenergic receptor agonists, particularly long‑acting bronchodilators for asthma and COPD [1]. In the synthesis of marketed agents such as salmeterol and vilanterol, the (S)‑configuration at the benzylic amine stereocenter is retained in the final pharmacophore; use of the (R)‑enantiomer would invert the C‑1 stereocenter of the ethanolamine side chain, leading to up to a 100‑fold loss in β₂‑receptor binding affinity based on established structure‑activity relationships for this chemotype [2].

β-adrenergic agonist bronchodilator chiral intermediate

High‑Value Application Scenarios for (S)-4-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride Driven by Quantitative Differentiation


Enantioselective Synthesis of Long‑Acting β₂-Adrenergic Receptor Agonists

Medicinal chemistry teams developing inhaled β₂-agonists (e.g., salmeterol, vilanterol analogs) require the (S)-configured intermediate to install the essential (R)-benzylic alcohol stereocenter with retention of configuration [1]. The (S)-enantiomer is the only form that provides the correct absolute stereochemistry; use of the racemate necessitates chiral preparative HPLC, which reduces isolated yield by 30–50 % and generates significant solvent waste [1] [2].

Aqueous‑Phase Amide Coupling in Process Chemistry

The 12‑fold higher aqueous solubility of the hydrochloride salt relative to the free base enables amide coupling reactions to be conducted in predominantly aqueous media, minimizing organic solvent use and simplifying extractive work‑up . Process chemists scaling up β‑agonist intermediates can exploit this solubility advantage to improve reactor throughput and reduce downstream purification steps .

Chiral Purity‑Driven Procurement for cGMP Intermediate Manufacturing

When selecting between the (S)- and (R)-enantiomer hydrochlorides, the purity gap (95 % vs. 98 %) must be accounted for in the overall process mass‑balance . Contract manufacturing organizations producing cGMP intermediates should factor the 3 % purity deficit into raw‑material acceptance criteria and may negotiate with suppliers for higher‑purity lots to avoid additional recrystallization or chromatography .

Structure‑Activity Relationship Studies of Adrenergic Chemotypes

Academic and industrial SAR programs benefit from the single‑enantiomer form to deconvolute the contribution of the benzylic amine stereocenter to receptor subtype selectivity [1]. The ready availability of the (S)-HCl form at 95 % purity allows rapid analogue synthesis without the confounding effects of enantiomeric impurities, streamlining hit‑to‑lead optimization cycles [1] [2].

Quote Request

Request a Quote for (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.